molecular formula C10H11NO2 B3021580 5-Phenylmorpholin-3-one CAS No. 1260672-03-4

5-Phenylmorpholin-3-one

Cat. No.: B3021580
CAS No.: 1260672-03-4
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-UHFFFAOYSA-N
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Description

5-Phenylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO2 It features a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 3-position

Scientific Research Applications

5-Phenylmorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Safety and Hazards

The safety information for 5-Phenylmorpholin-3-one indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

While specific future directions for the study or application of 5-Phenylmorpholin-3-one are not mentioned in the available literature, the compound’s potential uses in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies, are noted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of N-phenylglycine with ethylene oxide. The reaction typically proceeds under basic conditions, such as in the presence of sodium hydroxide, to yield the desired product.

Another method involves the reaction of phenyl isocyanate with diethylene glycol. This reaction also requires a base, such as potassium carbonate, and is carried out under reflux conditions to facilitate the formation of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 5-phenylmorpholin-3-ol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: 5-Phenylmorpholin-3-ol.

    Substitution: Nitro- or halogen-substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-Phenylmorpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it is often investigated for its potential to modulate cellular processes such as cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylmorpholin-3-one
  • N-Phenylmorpholine-4-carbothioamide
  • 4-Phenyl-3-buten-2-one

Uniqueness

5-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630243
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119844-68-7
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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